molecular formula C10H12N2O3 B2815683 Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate CAS No. 2418658-54-3

Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate

Cat. No.: B2815683
CAS No.: 2418658-54-3
M. Wt: 208.217
InChI Key: YLGVQZMVLOQSRF-UHFFFAOYSA-N
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Description

Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds. This compound features a fused pyridine and pyrrole ring system, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 2,3,4,7-tetrahydro-1H-1,7-naphthyridine derivatives, under acidic or basic conditions.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as amines and alcohols.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated naphthyridines.

Scientific Research Applications

Chemistry: Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the construction of diverse chemical entities.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored the use of this compound and its derivatives in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with naphthyridines and are known for their biological activity.

  • Quinoline Derivatives: Another class of heterocyclic compounds with similar applications in chemistry and medicine.

  • Isoquinoline Derivatives: These compounds are structurally related to naphthyridines and have been studied for their pharmacological properties.

Biological Activity

Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is C12H11N2O3, and it exhibits both hydrophilic and lipophilic properties due to the presence of carboxylate and methyl groups.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit notable antimicrobial activity. In one study, various naphthyridine compounds were tested against a range of bacterial strains. The results demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies revealed that it inhibits cell proliferation in cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and death .

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). It acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. This modulation can potentially lead to therapeutic benefits in conditions such as anxiety and schizophrenia .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : As a modulator of mGluR, it alters neurotransmitter release and signaling pathways associated with mood regulation.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA structures, affecting replication or transcription processes .

Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of various naphthyridine derivatives including this compound:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 8-oxoS. aureus32 µg/mL
Methyl 8-oxoE. coli64 µg/mL

Results indicated that the compound had a lower MIC against S. aureus compared to standard antibiotics .

Study 2: Antitumor Activity

In another study focused on cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15

The results demonstrated that methyl 8-oxo exhibited potent cytotoxic effects on both cell lines .

Properties

IUPAC Name

methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h5,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVQZMVLOQSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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